Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C13H21Cl2N3O2 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4,6-dichloropyrimidine-5-carboxylic acid;2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C8H19N.C5H2Cl2N2O2/c1-7(2)5-9-6-8(3)4;6-3-2(5(10)11)4(7)9-1-8-3/h7-9H,5-6H2,1-4H3;1H,(H,10,11) |
InChI Key |
RXUGBLBYYMALKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(C)C.C1=NC(=C(C(=N1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisobutylamine 4,6-dichloropyrimidine-5-carboxylate typically involves the reaction of 4,6-dichloropyrimidine-5-carboxylic acid with diisobutylamine. The reaction is carried out under mild conditions, often using a solvent such as dichloromethane or ethanol . The reaction may require a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can also undergo condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides, amines, and Grignard reagents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while condensation reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diisobutylamine 4,6-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and the specific biological system . The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting cellular processes .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Limitations and Gaps
- Data Availability: No direct studies on the title compound’s reactivity or toxicity were identified. Properties are inferred from component data.
- Stability : The ester-amine combination may introduce hydrolysis susceptibility under acidic/basic conditions, requiring further investigation.
Biological Activity
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate (DBDPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DBDPC, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its pyrimidine core substituted with two chlorine atoms at positions 4 and 6, and a carboxylate group at position 5. The presence of the diisobutylamine moiety enhances its solubility and biological interactions.
Synthesis Overview
The synthesis of DBDPC typically involves the reaction of 4,6-dichloropyrimidine-5-carboxylic acid with diisobutylamine under controlled conditions. The reaction can be optimized through various solvents and temperatures to maximize yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that DBDPC exhibits significant antimicrobial activity against various pathogens. For instance, a study reported an Minimum Inhibitory Concentration (MIC) of 6.5 μg/mL against Escherichia coli and 250 μg/mL against Candida albicans, indicating its potential as an antifungal agent .
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | 6.5 |
| Candida albicans | 250 |
Anticancer Activity
DBDPC has also been evaluated for its anticancer properties. It acts as a multitarget inhibitor, effectively blocking the epidermal growth factor receptor (EGFR), which is crucial in lung cancer treatment. The compound has shown to inhibit various cancer cell lines with promising selectivity against tumor cells compared to normal cells .
The biological activity of DBDPC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DBDPC has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cell Signaling : By targeting EGFR pathways, DBDPC interferes with the signaling cascades that promote tumor growth.
- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of DBDPC on various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis in cancer cells while maintaining lower toxicity to normal cells .
Antifungal Activity Assessment
Another research focused on the antifungal properties of DBDPC against clinical isolates of Candida. The study concluded that DBDPC could serve as a potential therapeutic agent for treating fungal infections resistant to conventional antifungals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate, and how can purity be validated?
- Methodology : The synthesis typically involves nucleophilic substitution reactions between 4,6-dichloropyrimidine-5-carbonyl chloride and diisobutylamine under inert conditions (e.g., nitrogen atmosphere). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (chloroform-d, δ 1.0–1.5 ppm for isobutyl protons) and LC-MS (target molecular ion peak at ~300–350 m/z) .
- Safety Note : Use flame-resistant equipment due to diisobutylamine’s flammability (flash point: 85°F) and ensure proper ventilation to avoid inhalation hazards .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Preventive Measures :
- Wear nitrile gloves, safety goggles, and flame-retardant lab coats.
- Avoid sparks/open flames; use explosion-proof refrigerators for storage .
- Emergency Protocols :
- Skin/eye contact: Flush with water for ≥15 minutes and seek medical attention .
- Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and metals .
Q. How can researchers mitigate conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Experimental Design : Perform systematic solubility tests in solvents like DMSO, ethanol, and dichloromethane at controlled temperatures (20–25°C). Use UV-Vis spectroscopy (λ max ~260–280 nm for pyrimidine derivatives) to quantify solubility. Note discrepancies due to residual moisture or impurities .
- Data Reconciliation : Compare results with computational solubility predictions (e.g., COSMO-RS models) to identify outliers .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 4,6-dichloropyrimidine moiety in nucleophilic substitution reactions?
- Kinetic Analysis : Use DFT calculations (B3LYP/6-31G* level) to model the electron-withdrawing effect of chlorine atoms at positions 4 and 6, which activate the C5 carboxylate for nucleophilic attack. Validate via kinetic studies (e.g., monitoring reaction progress with -NMR) .
- Contradiction Alert : Some studies suggest steric hindrance from diisobutylamine reduces reaction rates. Address this by comparing reaction yields under varying steric conditions (e.g., substituting diisobutylamine with smaller amines) .
Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?
- Stability Testing :
- Acidic conditions: Reflux in 1M HCl (50°C) and monitor degradation via TLC.
- Basic conditions: Stir in 1M NaOH and analyze by LC-MS for hydrolysis products (e.g., 4,6-dichloropyrimidine-5-carboxylic acid).
- Mitigation Strategies : Optimize reaction pH (6–8) to minimize decomposition. Add stabilizers like BHT (0.1% w/w) for long-term storage .
Q. What advanced analytical techniques resolve ambiguities in distinguishing regioisomers during functionalization?
- Differentiation Methods :
- X-ray crystallography to confirm substitution patterns.
- -NMR (if fluorine tags are introduced) for regioselectivity analysis.
- High-resolution mass spectrometry (HRMS) to distinguish isobaric species .
Contradictions and Data Gaps
- Hazard Classification Conflicts : Diisobutylamine is labeled as both flammable (H226) and acutely toxic (H301/H310) in different SDS versions . Resolve by adhering to the most recent GHS classification (JIS Z 7253:2019) .
- Ecotoxicity Data : Limited studies on the compound’s aquatic toxicity. Conduct Daphnia magna acute toxicity tests (OECD 202) to fill this gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
